BI-891065 -

BI-891065

Catalog Number: EVT-262016
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-891065 is a SMAC mimetic with potential antineoplastic activity. Upon administration, BI 891065 targets and binds to the Smac binding groove on IAPs, including the caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting certain caspases.
Synthesis Analysis

The synthesis of BI-891065 involves several key steps that utilize standard organic chemistry techniques. The compound's synthesis is characterized by:

  • Starting Materials: The synthesis begins with readily available organic precursors that undergo various reactions such as coupling and cyclization.
  • Reagents and Catalysts: Specific reagents and catalysts are employed to facilitate the formation of the desired molecular structure, ensuring high yield and purity.
  • Purification Techniques: Post-synthesis, chromatographic methods such as high-performance liquid chromatography (HPLC) are used to purify the compound, confirming its identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Molecular Structure Analysis

The molecular structure of BI-891065 is characterized by its unique arrangement of atoms that allows it to effectively bind to IAPs. Key structural features include:

  • Molecular Formula: C₁₈H₁₆N₄O₄S
  • Molecular Weight: Approximately 372.41 g/mol
  • Structural Representation: The compound contains a sulfonamide group, a phenyl ring, and a hydrophobic tail which enhance its binding affinity for the target proteins.

Detailed structural data can be obtained from crystallography studies that illustrate how BI-891065 interacts with its targets at the molecular level .

Chemical Reactions Analysis

BI-891065 participates in several chemical reactions that are critical for its function:

  • Binding Reaction: The primary reaction involves the binding of BI-891065 to the BIR3 domain of cIAP1 and cIAP2, which leads to their auto-ubiquitination and subsequent proteasomal degradation.
  • Ubiquitination Pathway: This process disrupts the survival signals mediated by IAPs, thus lowering the threshold for apoptosis in cancer cells. The binding mechanism is characterized by hydrophobic interactions and hydrogen bonding between the compound and its targets .
Mechanism of Action

The mechanism of action for BI-891065 can be summarized as follows:

  1. Inhibition of IAPs: By binding to cIAP1 and cIAP2, BI-891065 inhibits their ability to suppress apoptosis.
  2. Promotion of Apoptosis: This inhibition leads to increased activation of caspases, which are essential enzymes in the apoptotic pathway.
  3. Induction of Necroptosis: In certain contexts, particularly when caspase activity is compromised, BI-891065 can also promote necroptotic cell death through activation of receptor-interacting protein kinases (RIPK1 and RIPK3) .
Physical and Chemical Properties Analysis

The physical and chemical properties of BI-891065 include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

BI-891065 has significant potential in scientific research and therapeutic applications:

Mechanistic Foundations of BI-891065 as a Smac Mimetic

Molecular Targets: IAP Family Members (cIAP1, cIAP2, XIAP) in Apoptosis Regulation

BI-891065 is a monovalent Smac mimetic (SM) designed to antagonize Inhibitor of Apoptosis Proteins (IAPs), primarily targeting cIAP1 (BIRC2), cIAP2 (BIRC3), and XIAP (BIRC4). IAPs suppress apoptosis by binding to and inhibiting caspases (e.g., caspases-3, -7, and -9) via their Baculoviral IAP Repeat (BIR) domains [1] [3] [9]. The RING domain in cIAP1/2 acts as an E3 ubiquitin ligase, promoting proteasomal degradation of pro-apoptotic factors (e.g., RIPK1) and activating pro-survival NF-κB signaling [1] [8]. Overexpression of IAPs is frequent in cancers (e.g., 85% of bladder cancers express cIAP1) and correlates with poor prognosis and therapy resistance [4] [9]. BI-891065 mimics the N-terminal AVPI motif of endogenous Smac/DIABLO, displacing caspases from IAPs and triggering their degradation (cIAP1/2) or inhibition (XIAP) [1] [5].

Table 1: IAP Family Members Targeted by BI-891065

IAP MemberGenePrimary FunctionRole in Cancer
cIAP1BIRC2E3 ubiquitin ligase; Regulates RIPK1 ubiquitylationOverexpressed in OSCC; Poor prognosis [4]
cIAP2BIRC3E3 ubiquitin ligase; NF-κB activationAmplified in 6.4% of OSCC [4]
XIAPBIRC4Direct caspase inhibition; Caspase-3/7/9 bindingChemoresistance in ovarian cancer [8]

Caspase-Dependent Apoptotic Pathways Potentiated by IAP Antagonism

BI-891065 restores caspase activation by counteracting IAP-mediated suppression. Upon mitochondrial outer membrane permeabilization (MOMP), Smac/DIABLO is released and sequesters IAPs, freeing caspases to execute apoptosis [1] [6]. BI-891065 directly binds the BIR3 domain of XIAP, preventing its inhibition of caspase-9 and the downstream effectors caspases-3/7 [5]. In cancer cells, this promotes:

  • Apoptosome assembly: Cytochrome c–APAF-1 complexes activate caspase-9.
  • Effector caspase cleavage: Caspase-3/7 degrade cellular substrates (e.g., PARP, ICAD) [6].Loss of cIAP1/2 also sensitizes cells to TNFα-induced apoptosis (see 1.3) by enabling caspase-8 activation in Complex IIa [1] [4].

Table 2: Caspases Potentiated by BI-891065-Mediated IAP Antagonism

CaspaseActivation TriggerKey SubstratesDownstream Effect
Caspase-9Apoptosome (Cytochrome c/APAF-1)Procaspase-3/7Initiator of intrinsic apoptosis
Caspase-8Death-Inducing Signaling Complex (DISC)BID, Caspase-3Extrinsic apoptosis amplification
Caspase-3/7Cleavage by caspase-8/9PARP, ICADDNA fragmentation, cytoskeletal breakdown

TNFα-Mediated Signaling and Conversion to Pro-Death Complexes (Complex IIa/IIb)

BI-891065 subverts TNFα’s pro-survival signaling toward apoptosis or necroptosis:

  • Complex I (Pro-survival): TNFα binding to TNFR1 recruits TRADD, TRAF2, RIPK1, and cIAP1/2. cIAPs ubiquitinate RIPK1, recruiting LUBAC and activating NF-κB [1] [8].
  • Complex IIa/IIb (Pro-death): BI-891065 induces cIAP autoubiquitylation and degradation, preventing RIPK1 ubiquitylation. This shifts signaling to cytosolic Complex IIa (FADD-caspase-8) for apoptosis or Complex IIb (RIPK1-RIPK3-MLKL) for necroptosis if caspase-8 is inhibited [1] [4].In SM-resistant oral squamous cell carcinoma (OSCC), failure to form Complex IIa due to deficient FADD-caspase-8 recruitment underlies resistance [4]. Exogenous TNFα fails to rescue sensitivity, confirming Complex IIa’s centrality [4].

Synergy Between Non-Canonical NF-κB Activation and Caspase-8/RIPK1-Dependent Pathways

BI-891065’s degradation of cIAP1/2 stabilizes NF-κB-Inducing Kinase (NIK), activating the non-canonical NF-κB pathway. This results in:

  • NIK-mediated phosphorylation of IKKα.
  • Processing of p100 to p52.
  • Nuclear translocation of p52/RelB dimers [8].While non-canonical NF-κB typically induces pro-survival genes (e.g., BCL-2, cIAP2), in SM-treated cells, it synergizes with caspase-8 activation to amplify apoptosis. p52/RelB upregulates TNFα and FasL, creating an autocrine loop that enhances death-receptor signaling [3] [4]. Additionally, RIPK1 kinase activity—unchecked by cIAPs—promotes caspase-8 activation in Complex IIa [4] [8].

Cross-Talk with Necroptosis and Alternative Cell Death Mechanisms

When caspase-8 is inhibited (e.g., by mutations or viral inhibitors), BI-891065 shifts cell death to necroptosis:

  • RIPK1-RIPK3-MLKL axis: Unubiquitylated RIPK1 phosphorylates RIPK3, which oligomerizes and phosphorylates MLKL. MLKL forms plasma membrane pores, causing lytic death [1] [7].
  • PANoptosis integration: In neurological disorders, IAP antagonism contributes to PANoptosome formation—a complex integrating apoptosis (caspase-8), necroptosis (RIPK3-MLKL), and pyroptosis (GSDMD) effectors [7].

Resistance mechanisms include:

  • Defective Complex IIa formation: Seen in OSCC with low FADD expression [4].
  • ABC transporter upregulation: ABCC1/ABCB1 efflux pumps export SMs; co-inhibition with MK-571 restores sensitivity [4].
  • Metabolic adaptations: Altered glutathione metabolism inhibits caspase activation [6].

Table 3: Cell Death Modalities Influenced by BI-891065

Cell Death TypeKey TriggersCritical EffectorsRole of BI-891065
ApoptosisCaspase-8/9 activationCaspase-3/7, PARPDirect promotion via IAP antagonism
NecroptosisCaspase-8 inhibitionRIPK3, pMLKLBackup pathway via RIPK1 activation
PANoptosisZBP1/NLRP3 sensorsCaspase-8, RIPK3, GSDMDIntegrates IAP loss into inflammatory death

Key Smac Mimetics in Research and Clinical Development

Properties

Product Name

BI-891065

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

BI-891065; BI 891065; BI891065;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.